molecular formula C19H22ClN3O2S B2942927 N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE HYDROCHLORIDE CAS No. 1215625-14-1

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE HYDROCHLORIDE

Cat. No.: B2942927
CAS No.: 1215625-14-1
M. Wt: 391.91
InChI Key: CYMODFKQFCOYQI-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative featuring a 2-methoxybenzamide moiety and a dimethylaminoethyl group, formulated as a hydrochloride salt. The 2-methoxy substituent on the benzamide may influence electronic properties and steric interactions with biological targets. Though direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in antibacterial or receptor-targeted therapies .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S.ClH/c1-21(2)12-13-22(18(23)14-8-4-6-10-16(14)24-3)19-20-15-9-5-7-11-17(15)25-19;/h4-11H,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMODFKQFCOYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=CC=C3OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE HYDROCHLORIDE typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent.

    Methoxybenzamide Formation: The methoxybenzamide moiety can be synthesized by reacting 2-methoxybenzoic acid with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions could target the benzothiazole ring or the methoxybenzamide moiety, potentially leading to the formation of amine or alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the benzothiazole ring, where electrophilic or nucleophilic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or imaging agent due to the benzothiazole moiety.

    Medicine: Explored for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The dimethylaminoethyl group may enhance the compound’s ability to penetrate cell membranes, while the methoxybenzamide moiety could contribute to binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-Substituted Benzamides
  • Structure : Benzothiazole core with carbamothioyl and substituted benzamide groups.
  • Key Features: Lack of dimethylaminoethyl group; presence of thioamide functionality.
  • Activity : Demonstrated moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Comparison: The absence of the dimethylaminoethyl group in these analogs may reduce solubility in physiological conditions compared to the hydrochloride salt form of the main compound.
N-(Benzothiazol-2-yl)chloroethanamide
  • Structure : Benzothiazole linked to a chloroacetamide group.
  • Synthesis: Derived from 2-aminobenzothiazole and chloroacetic acid .
  • The lack of a basic dimethylaminoethyl group likely reduces solubility in acidic environments .
Ranitidine Hydrochloride
  • Structure : Furanyl-methylthioethylnitroethenediamine hydrochloride.
  • Key Features: Nitroethenediamine backbone with a dimethylaminomethyl group.
  • Activity : H₂ receptor antagonist used for gastric acid suppression .
  • Comparison: Both compounds utilize a dimethylaminoalkyl group and hydrochloride salt for enhanced solubility. However, the main compound’s benzothiazole and methoxybenzamide moieties may target different biological pathways compared to ranitidine’s nitroethenediamine structure .

Physicochemical Properties and Bioactivity

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Key Substituents Biological Activity Solubility (HCl Salt) Reference
Main Compound Benzothiazole 2-Methoxybenzamide, dimethylaminoethyl Inferred antibacterial High (hydrochloride)
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl} benzamides Benzothiazole Carbamothioyl, substituted benzamide Antibacterial Moderate
Ranitidine Hydrochloride Nitroethenediamine Dimethylaminomethyl, furanyl H₂ antagonism High
N-(Benzothiazol-2-yl)chloroethanamide Benzothiazole Chloroacetamide Not reported Low

Toxicity and Drug-Likeness

  • Main Compound: No direct toxicity data, but benzothiazole derivatives generally exhibit moderate toxicity profiles. Computational tools (e.g., molinspiration) predict drug-likeness parameters such as logP and hydrogen bonding capacity .
  • Comparisons :
    • Ranitidine Hydrochloride : Well-tolerated in clinical use but associated with rare adverse effects like headaches .
    • N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl} Benzamides : Moderate toxicity in vitro, with favorable logP values for oral bioavailability .

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including antiproliferative effects, enzyme inhibition, and antibacterial properties, supported by data tables and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H20N3O2S·HCl
  • Molecular Weight : 357.87 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated through various assays, focusing on its antiproliferative effects against cancer cell lines, enzyme inhibition, and antibacterial properties.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits notable antiproliferative activity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound in inhibiting cell growth.

Cell Line IC50 (µM) Reference
MCF-73.1
HCT1163.7
HEK2935.3
A5494.0

The compound showed selectivity towards the MCF-7 breast cancer cell line, with an IC50 value of 3.1 µM, indicating its potential as a therapeutic agent in breast cancer treatment.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. Notably, it was assessed for its binding affinity to the Apelin receptor and angiotensin II receptor.

Target Enzyme EC50 (nM) Source
Apelin Receptor>100,000Burnham Center for Chemical Genomics
Angiotensin II Receptor>100,000Burnham Center for Chemical Genomics

These results suggest that while the compound may have some affinity for these targets, the high EC50 values indicate limited effectiveness as an enzyme inhibitor at the concentrations tested.

Antibacterial Activity

In addition to its anticancer properties, the compound exhibits antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values highlight its effectiveness:

Bacterial Strain MIC (µM) Reference
E. faecalis8
S. aureus16
E. coli32

The results indicate that this compound has selective antibacterial properties, particularly against Gram-positive bacteria.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antiproliferative Effects : A study published in MDPI reported that derivatives of benzothiazole exhibited varying degrees of antiproliferative activity against multiple cancer cell lines. The study highlighted that modifications to the benzothiazole structure significantly influenced biological activity .
  • Mechanisms of Action : Research indicates that compounds with similar structures may induce apoptosis in cancer cells through oxidative stress mechanisms or by disrupting cellular signaling pathways .
  • Clinical Implications : Given its selective activity against certain cancer types and bacterial strains, further research could explore its potential as a lead compound for drug development targeting breast cancer and bacterial infections.

Q & A

Q. What synthetic protocols are recommended for preparing N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride, and how do reaction parameters impact yield?

  • Methodological Answer : The compound can be synthesized via reflux reactions under controlled conditions. For example, a common approach involves heating reactants (e.g., benzothiazole derivatives and dimethylaminoethyl amines) in a water bath at 100°C for 4 hours under reflux, followed by recrystallization with methanol to isolate the hydrochloride salt . Key parameters include:
  • Reagent Ratios : Stoichiometric balance between benzothiazole precursors and amine-containing reactants.
  • Solvent Selection : Methanol or ethanol for recrystallization to enhance purity.
  • Temperature Control : Prolonged heating (4+ hours) ensures complete amide bond formation.
    Systematic optimization via Design of Experiments (DoE) is recommended to assess interactions between variables (e.g., time, temperature, solvent polarity).

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent placement (e.g., benzothiazole ring protons at δ 7.5–8.5 ppm, methoxy group at δ ~3.8 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H⁺] for the free base vs. [M+Cl⁻] for the hydrochloride salt).
  • X-ray Crystallography : Resolves salt formation (hydrochloride counterion positioning) .

Q. How should researchers design initial biological assays to evaluate anti-inflammatory activity?

  • Methodological Answer :
  • In Vitro Models : Use lipopolysaccharide (LPS)-stimulated macrophages to measure cytokine suppression (e.g., TNF-α, IL-6 via ELISA).
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.
  • Control Compounds : Compare with known anti-inflammatory agents (e.g., dexamethasone).
  • Mechanistic Probes : Assess NF-κB pathway inhibition via luciferase reporter assays .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of derivatives of this compound?

  • Methodological Answer :
  • Functional Group Modifications : Synthesize analogs with variations at the benzothiazole ring (e.g., halogenation) or dimethylaminoethyl chain (e.g., alkylation).
  • Biological Screening : Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding).
  • Computational Modeling : Use molecular docking to predict binding modes to targets like cyclooxygenase-2 (COX-2).
  • Data Correlation : Plot substituent electronic effects (Hammett σ values) against bioactivity to identify key pharmacophores .

Q. How can conflicting biological activity data across studies be systematically resolved?

  • Methodological Answer :
  • Reproducibility Checks : Validate assay conditions (e.g., cell line authenticity, reagent lot consistency).
  • Meta-Analysis : Aggregate data from multiple studies to identify outliers or trends (e.g., higher potency in serum-free media).
  • Cross-Validation : Use orthogonal assays (e.g., Western blotting alongside ELISA for cytokine measurement).
  • Contextual Factors : Account for differences in salt form (hydrochloride vs. free base) or solvent vehicle effects (DMSO vs. PBS) .

Q. What methodological considerations are essential for studying the compound’s stability in physiological buffers?

  • Methodological Answer :
  • pH Stability Tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.
  • Temperature Sensitivity : Assess stability at 37°C (mimicking physiological conditions) versus 4°C.
  • Light Exposure : Test photodegradation under UV/visible light.
  • Degradation Product Analysis : Use LC-MS to identify byproducts (e.g., hydrolysis of the methoxy group).
  • Salt Form Impact : Compare hydrochloride salt stability with free base formulations .

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